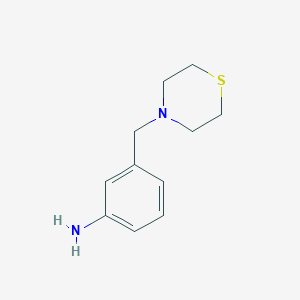

3-(Thiomorpholin-4-ylmethyl)aniline

描述

Contextualization of Thiomorpholine- and Aniline-Containing Scaffolds in Organic and Medicinal Chemistry

The thiomorpholine (B91149) ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile building block in medicinal chemistry. frontiersin.orgresearchgate.net Its sulfur atom can enhance lipophilicity, a key property influencing a compound's ability to cross cell membranes, and it can also be a site for metabolic oxidation, potentially influencing the compound's pharmacokinetic profile. researchgate.net Thiomorpholine derivatives have been investigated for a wide array of biological activities, including as antitubercular, antiprotozoal, hypolipidemic, and antioxidant agents. frontiersin.orgh1.co Furthermore, the thiomorpholine scaffold is found in compounds explored as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and as agents with retinal protective effects. frontiersin.org

Aniline (B41778), a primary aromatic amine, is another fundamental structural motif in drug discovery and organic synthesis. nih.gov Its derivatives are integral to a multitude of pharmaceuticals. However, the aniline moiety can be susceptible to metabolic instability, which may lead to the formation of toxic metabolites. researchgate.net This has prompted medicinal chemists to explore modifications or replacements of the aniline group to enhance the safety and efficacy of drug candidates.

Rationale for Investigating 3-(Thiomorpholin-4-ylmethyl)aniline as a Research Subject

The investigation into this compound is driven by the potential synergistic or novel properties arising from the conjugation of the thiomorpholine and aniline rings. The presence of the thiomorpholine moiety may confer favorable pharmacokinetic properties and introduce new biological interactions.

One area of significant interest is the potential for thiomorpholine-containing compounds to act as modulators of ion channels. Specifically, derivatives of thiomorpholine have been explored as openers of KCNQ potassium channels. nih.gov These channels are crucial for regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy and neuropathic pain. nih.gov

Furthermore, research into related compounds provides a strong rationale for the investigation of this compound. For instance, the synthesis and characterization of 4-(4-nitrophenyl)thiomorpholine (B1608610), a precursor to 4-thiomorpholinoaniline, highlights a potential synthetic pathway involving nucleophilic aromatic substitution followed by reduction. researchgate.net This suggests that this compound could be synthesized and subsequently modified to create a library of compounds for biological screening.

While detailed research findings specifically on this compound are not extensively published, its structural components and the activities of related molecules provide a compelling basis for its exploration as a novel chemical entity with potential applications in medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its N-methylated analog.

| Property | This compound | N-methyl-3-(thiomorpholin-4-ylmethyl)aniline |

| Molecular Formula | C11H16N2S | C12H18N2S |

| Molecular Weight | 208.33 g/mol | 222.35 g/mol h1.co |

| CAS Number | 237432-15-4 nih.gov | 70918729 |

| Canonical SMILES | C1CSCCN1CC2=CC(=CC=C2)N | CNC1=CC=CC(=C1)CN2CCSCC2 h1.co |

| InChI Key | TUTPFTCILWEGMR-UHFFFAOYSA-N nih.gov | YDPQGWOMVXKTRE-UHFFFAOYSA-N h1.co |

| Predicted XLogP3 | 1.1 frontiersin.org | 2.2 h1.co |

| Predicted Hydrogen Bond Donor Count | 1 frontiersin.org | 1 h1.co |

| Predicted Hydrogen Bond Acceptor Count | 2 frontiersin.org | 2 h1.co |

| Predicted Rotatable Bond Count | 2 frontiersin.org | 3 h1.co |

| Predicted Topological Polar Surface Area | 41.5 Ų frontiersin.org | 40.6 Ų h1.co |

Table 1. Chemical and physical properties of this compound and its N-methylated analog. Data sourced from PubChemLite frontiersin.org and PubChem h1.co where indicated.

Structure

3D Structure

属性

IUPAC Name |

3-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTPFTCILWEGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Computational and Theoretical Investigations of 3 Thiomorpholin 4 Ylmethyl Aniline

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are foundational in modern chemistry for calculating molecular structures and properties. journalajopacs.com

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For a molecule like 3-(Thiomorpholin-4-ylmethyl)aniline, containing carbon, hydrogen, nitrogen, and sulfur atoms, a DFT study would typically be initiated by optimizing the molecule's geometry.

A suitable and commonly used combination for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set. nih.govresearchgate.net The B3LYP functional is a hybrid functional that balances accuracy and computational cost effectively. The 6-311++G(d,p) basis set is robust, providing polarization functions (d,p) to account for the non-spherical nature of electron density in bonding and diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus, which is crucial for systems with lone pairs and potential non-covalent interactions. youtube.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which is a strong electron-donating group. The LUMO would likely be distributed more broadly across the aromatic system.

A hypothetical FMO analysis for this molecule could yield the following results:

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.92 eV |

This interactive table presents hypothetical data for illustrative purposes.

This relatively large energy gap would suggest that this compound is a moderately stable molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing orbitals into Lewis-type structures (bonds, lone pairs). numberanalytics.com This method is particularly useful for understanding hyperconjugation, which involves delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org These interactions stabilize the molecule. nih.gov

In this compound, significant NBO interactions would be expected. For instance, the lone pair on the aniline nitrogen (N) could interact with the antibonding π* orbitals of the benzene (B151609) ring, contributing to the ring's activation. Similarly, the lone pairs on the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring could engage in stabilizing hyperconjugative interactions.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(Aniline) | π* (C-C) of Benzene Ring | 25.4 |

| LP (1) S(Thiomorpholine) | σ* (C-N) of Thiomorpholine Ring | 5.8 |

| LP (1) N(Thiomorpholine) | σ* (C-S) of Thiomorpholine Ring | 4.2 |

This interactive table presents hypothetical data for illustrative purposes.

Local Reactivity Analysis using Parr Functions

While global descriptors like the HOMO-LUMO gap provide a general sense of reactivity, local reactivity descriptors are needed to predict where a reaction will occur on a molecule. d-nb.info Parr functions, derived from conceptual DFT, are excellent tools for this purpose, identifying the most probable sites for nucleophilic and electrophilic attacks. researchgate.net

The Parr functions (P(r)) are calculated from the spin densities of the molecule's radical cation and anion. researchgate.net

P⁺(r) identifies sites susceptible to nucleophilic attack .

P⁻(r) identifies sites susceptible to electrophilic attack .

For this compound, an analysis would likely show that the aniline ring, particularly the ortho and para positions relative to the amino group, has the highest P⁻(r) values, making them the most likely sites for electrophilic attack. The electrophilic P⁺(r) sites could be more distributed, with potential reactivity on the nitrogen and sulfur heteroatoms.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Vibrational Wavenumbers)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.netresearchgate.net

NMR (Nuclear Magnetic Resonance): DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, distinct signals would be predicted for the aromatic protons, the methylene (B1212753) bridge protons, and the non-equivalent protons of the thiomorpholine ring.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. researchgate.net The aniline chromophore would likely result in strong absorptions in the UV region, corresponding to π → π* transitions.

Vibrational Wavenumbers (FTIR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Characteristic frequencies would be expected for N-H stretching of the aniline, C-H stretching of the aromatic and aliphatic groups, and C-N and C-S stretching modes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. ijprajournal.comresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Given the presence of the aniline scaffold, a known pharmacophore in many drugs, this compound could be docked against various biological targets. researchgate.net For a hypothetical study, a kinase enzyme, a common target for aniline derivatives, could be selected. The docking simulation would place the molecule into the enzyme's active site and calculate a docking score, which estimates the binding affinity. The analysis would also reveal key interactions, such as hydrogen bonds between the aniline's amino group and amino acid residues in the active site, or π-π stacking between the benzene ring and aromatic residues like phenylalanine or tyrosine.

A hypothetical docking result against a kinase might look like this:

| Parameter | Value | Interacting Residues |

| Docking Score (kcal/mol) | -7.8 | - |

| Hydrogen Bond Interactions | 2 | ASN84, GLU91 |

| Pi-Pi Stacking | 1 | PHE89 |

This interactive table presents hypothetical data for illustrative purposes.

These results would suggest a strong and specific binding mode, making the compound a person of interest for further investigation as a potential kinase inhibitor.

Binding Affinity Prediction and Scoring Functions

The prediction of binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computer-aided drug design. This process typically involves molecular docking simulations where the compound is placed into the binding site of a protein in various possible conformations and orientations. Scoring functions are then employed to estimate the binding free energy for each pose, with lower scores generally indicating a more favorable interaction.

These scoring functions are diverse, ranging from force-field-based methods that calculate molecular mechanics energies to empirical methods that use regression equations derived from experimental data, and knowledge-based potentials that are derived from statistical observations of intermolecular contacts in experimental protein-ligand complexes. For aniline derivatives, studies have explored the relationship between their physicochemical properties and binding to proteins like bovine serum albumin, providing a foundation for predicting binding affinities. researchgate.net

A hypothetical docking study of this compound into a kinase binding site, for instance, would likely show the aniline moiety participating in key interactions, while the thiomorpholine group could influence solubility and occupy a solvent-exposed region. The predicted binding affinity would be a numerical value, often in kcal/mol, that ranks its potential efficacy against other candidate molecules.

Identification of Key Intermolecular Interactions

Beyond a simple affinity score, computational methods excel at identifying the specific non-covalent interactions that stabilize a protein-ligand complex. For this compound, these interactions are critical for understanding its binding mode and for suggesting potential chemical modifications to improve affinity or selectivity.

Key intermolecular interactions that would be investigated include:

Hydrogen Bonds: The primary amine (-NH2) group on the aniline ring is a potent hydrogen bond donor. The nitrogen and sulfur atoms of the thiomorpholine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic thiomorpholine ring can engage in favorable hydrophobic interactions with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic phenyl ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the aniline nitrogen becomes protonated, it could form a favorable interaction with the electron-rich face of an aromatic ring.

In a study on 2-substituted aniline pyrimidine (B1678525) derivatives, molecular docking revealed that the amide group formed crucial hydrogen bonds, while the benzene ring engaged in π-π interactions. nih.gov Similar detailed analysis for this compound would provide a roadmap for its optimization.

Characterization of Binding Site Conformations

The conformation of a protein's binding site is not static; it can be influenced by the binding of a ligand. Computational docking and molecular dynamics simulations can characterize these induced-fit effects. For a flexible molecule like this compound, the binding process may involve the protein adopting a conformation that is not observed in its unbound state.

Studies on related thiomorpholine-containing molecules have utilized Density Functional Theory (DFT) calculations to determine the preferred low-energy conformations of the molecule in the gas phase. mdpi.comresearchgate.netmpg.de This information is invaluable for understanding the energetic cost of adopting a specific "bioactive" conformation required for binding. For instance, research on 4-(4-nitrophenyl)thiomorpholine (B1608610) showed that its conformation in the crystal structure differed from the DFT-calculated gas-phase structure, highlighting the impact of intermolecular forces. mdpi.comresearchgate.netmpg.de

A comprehensive computational analysis of this compound would involve exploring the conformational landscape of both the ligand and the target protein's binding site to identify the most stable and likely binding poses.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes

While molecular docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. By simulating the movements of atoms and molecules according to the laws of physics, MD can provide insights into the stability of binding and the conformational flexibility of the system.

Assessment of Binding Stability and Protein-Ligand Complex Dynamics

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The trajectory of the simulation would be analyzed to assess:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to see if the system reaches a stable equilibrium. A low and stable RMSD for the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation.

Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy.

Reviews on morpholine (B109124) and thiomorpholine derivatives have noted the use of such computational studies to understand their biological activities. jchemrev.comresearchgate.net For example, MD simulations have been used to study the stability of various inhibitors in their target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

2D and 3D QSAR Approaches

For a series of analogs of this compound, both 2D and 3D QSAR models could be developed.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (a measure of lipophilicity), and topological indices. Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are often used to build the model. Studies on aniline derivatives have successfully used 2D-QSAR to predict properties like lipophilicity and toxicity. nih.govuky.edunih.govresearchgate.net

3D-QSAR: This more advanced approach, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), requires the 3D alignment of the molecules in the dataset. It then calculates steric and electrostatic fields around the molecules. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease biological activity.

A hypothetical 3D-QSAR study on a series of thiomorpholin-ylmethyl-aniline derivatives could reveal, for example, that a bulky substituent at a particular position on the aniline ring is beneficial for activity, while an electronegative group is detrimental. This information would be invaluable for designing more potent compounds.

Derivation of Structure-Activity Relationships from Computational Models

The derivation of robust structure-activity relationships (SAR) through computational modeling is a cornerstone of modern drug discovery, providing invaluable insights into how a molecule's chemical structure correlates with its biological activity. For the compound this compound, while specific quantitative structure-activity relationship (QSAR) models are not extensively documented in publicly available literature, we can infer potential SAR trends by examining computational studies on related thiomorpholine and N-substituted aniline derivatives.

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. scbdd.comnih.govnih.gov Its saturated, non-aromatic nature allows for specific three-dimensional conformations that can be crucial for binding to biological targets. Computational models of similar heterocyclic systems often reveal that the ring's conformation and the nature of the substituent on the nitrogen atom are key determinants of activity. chemrxiv.org

In the case of this compound, the key structural features for SAR analysis are:

The thiomorpholine ring itself.

The N-benzylamine linkage.

The position of the amino group on the phenyl ring (meta-position).

Computational studies on other N-substituted thiomorpholines have shown that the substituent's size, lipophilicity, and hydrogen bonding capacity can significantly modulate biological activity. nih.gov For instance, in a series of thiomorpholine derivatives designed as hypolipidemic agents, the nature of the N-substituent was found to be critical for activity. nih.gov The 3-aminobenzyl group in our compound of interest introduces a combination of aromaticity and a primary amine, which can participate in various interactions such as pi-stacking, hydrogen bonding, and ionic interactions.

While a dedicated QSAR model for this compound is not available, the general principles derived from computational studies of its constituent fragments suggest that its biological activity would be highly sensitive to modifications of the aniline ring (e.g., substitution on the amine or the ring) and the thiomorpholine moiety.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in the early phases of drug discovery, allowing for the computational evaluation of a compound's potential pharmacokinetic profile. bmdrc.orggreenstonebio.com By leveraging various computational models, it is possible to estimate the likely behavior of a compound in a biological system.

Using established computational platforms, a range of pharmacokinetic parameters for this compound can be predicted. These models utilize the compound's chemical structure to estimate properties related to its absorption, distribution, metabolism, and excretion. The SMILES string for this compound (C1CSCCN1CC2=CC(=CC=C2)N) can be used as an input for these predictive tools. nih.gov

The predicted ADME properties are summarized in the table below. These values are estimations derived from computational models and provide a preliminary assessment of the compound's pharmacokinetic viability.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility | Good | Likely to be sufficiently soluble for absorption. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |

| P-glycoprotein Substrate | No | Unlikely to be actively effluxed from cells. |

| Distribution | ||

| VDss (human) | Moderate | Expected to distribute beyond the bloodstream into tissues. |

| Fraction Unbound (human) | High | A significant portion is likely to be free and pharmacologically active. researchgate.net |

| BBB Permeability | No | Not predicted to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Total Clearance | Low | Suggests a potentially longer half-life. |

Note: These are predicted values from in silico models and require experimental validation.

Drug-likeness rules are guidelines used to evaluate whether a chemical compound has physicochemical properties that would make it a likely orally active drug in humans. These rules are based on the analysis of the structural properties of known drugs.

Lipinski's Rule of Five: This rule states that an orally active drug is likely to have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5. scbdd.com

Other Drug-likeness Rules: Veber's rule considers the number of rotatable bonds and the polar surface area. Egan's rule focuses on logP and polar surface area, while Ghose's filter uses a broader range of properties including molecular weight, logP, molar refractivity, and atom count.

The physicochemical properties of this compound, predicted from its structure, are evaluated against these rules in the table below.

| Physicochemical Property | Predicted Value |

| Molecular Weight | 208.33 g/mol |

| logP (Lipophilicity) | 1.89 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 64.12 |

| Polar Surface Area (PSA) | 40.55 Ų |

| Number of Rotatable Bonds | 3 |

Based on these properties, the drug-likeness of this compound can be assessed:

| Rule | Criteria | This compound Value | Violation? |

| Lipinski's Rule | MW ≤ 500 | 208.33 | No |

| logP ≤ 5 | 1.89 | No | |

| H-bond Donors ≤ 5 | 1 | No | |

| H-bond Acceptors ≤ 10 | 3 | No | |

| Ghose Filter | MW between 160-480 | 208.33 | No |

| logP between -0.4 to 5.6 | 1.89 | No | |

| Molar Refractivity between 40-130 | 64.12 | No | |

| Atom Count between 20-70 | 14 (Heavy Atoms) | Yes (by some interpretations) | |

| Veber's Rule | Rotatable Bonds ≤ 10 | 3 | No |

| PSA ≤ 140 Ų | 40.55 | No | |

| Egan's Rule | logP ≤ 5.88 | 1.89 | No |

| PSA ≤ 131.6 Ų | 40.55 | No |

Structure Activity Relationship Sar Exploration of 3 Thiomorpholin 4 Ylmethyl Aniline Analogues

Systematic Functional Group Modification and Substituent Effects on Biological Activity

A systematic exploration of the SAR of 3-(Thiomorpholin-4-ylmethyl)aniline analogues would necessitate the synthesis and biological evaluation of a diverse set of compounds. This would allow for a detailed understanding of how different chemical modifications influence efficacy and selectivity.

To investigate the impact of substitutions on the aniline (B41778) ring, a series of analogues would be synthesized with various functional groups at different positions (ortho, meta, and para relative to the amino group). The nature of these substituents—electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂), and hydrogen bond donors/acceptors (e.g., -OH, -NH₂)—would be varied to probe the electronic and steric requirements for optimal target interaction. The biological data from such a series would be compiled into a table to illustrate these effects.

Table 1: Hypothetical Data on the Impact of Aromatic Substitutions on Biological Activity

| Compound | Substitution (Position) | Biological Activity (e.g., IC₅₀ in µM) |

| 1 | H | - |

| 1a | 2-Cl | - |

| 1b | 3-Cl | - |

| 1c | 4-Cl | - |

| 1d | 4-OCH₃ | - |

| 1e | 4-NO₂ | - |

Note: This table is hypothetical and for illustrative purposes only, as specific data for these compounds is not publicly available.

The thiomorpholine (B91149) ring is a key feature of the scaffold. Its role as a privileged pharmacophore would be assessed by comparing the activity of this compound with analogues where the thiomorpholine is replaced by other cyclic amines, such as morpholine (B109124), piperidine, or piperazine. Furthermore, oxidation of the sulfur atom to the sulfoxide (B87167) (thiomorpholine S-oxide) and sulfone (thiomorpholine S,S-dioxide) would provide insight into the influence of the sulfur's oxidation state on activity and potential metabolic stability.

Table 2: Hypothetical Data on the Role of the Cyclic Amine Moiety on Biological Activity

| Compound | Cyclic Amine | Biological Activity (e.g., IC₅₀ in µM) |

| 1 | Thiomorpholine | - |

| 2a | Morpholine | - |

| 2b | Piperidine | - |

| 2c | Piperazine | - |

| 2d | Thiomorpholine S-oxide | - |

| 2e | Thiomorpholine S,S-dioxide | - |

Note: This table is hypothetical and for illustrative purposes only, as specific data for these compounds is not publicly available.

The methylene (B1212753) (-CH₂-) linker connecting the aniline and thiomorpholine moieties plays a crucial role in defining the spatial relationship between these two key fragments. To understand its importance, analogues with modified linkers would be synthesized. This could include extending the linker (e.g., -CH₂CH₂-), introducing rigidity (e.g., incorporating a cyclopropyl (B3062369) group), or altering its chemical nature (e.g., replacing it with an amide, -C(=O)NH-).

Table 3: Hypothetical Data on the Influence of Linker Modification on Biological Activity

| Compound | Linker | Biological Activity (e.g., IC₅₀ in µM) |

| 1 | -CH₂- | - |

| 3a | -CH₂CH₂- | - |

| 3b | -C(=O)NH- | - |

Note: This table is hypothetical and for illustrative purposes only, as specific data for these compounds is not publicly available.

Pharmacophore Identification and Mapping for Target Interaction

Based on the SAR data from the systematic modifications, a pharmacophore model could be developed. This model would define the essential structural features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these features. Computational docking studies into the binding site of a putative target protein would further refine this model and provide a structural basis for the observed SAR.

Design of Analogues with Modulated Biological Profiles

The insights gained from a comprehensive SAR study would guide the rational design of new analogues with improved properties. This could involve combining favorable substitutions on the aniline ring with optimal linker and cyclic amine moieties to enhance potency, selectivity, and pharmacokinetic properties. The goal would be to develop lead compounds with a desirable balance of efficacy and drug-like characteristics.

Biological Activity Assessment and Mechanistic Research in in Vitro Systems

In Vitro Screening Methodologies for Biological Activity Profiling

The biological potential of novel chemical entities like 3-(Thiomorpholin-4-ylmethyl)aniline is typically first assessed through a battery of in vitro assays. These initial screenings provide a broad overview of the compound's bioactivity and guide further, more focused investigations.

Cellular Assays for Antiproliferative Activity

The antiproliferative potential of a compound is commonly evaluated against a panel of human cancer cell lines. Standard cell lines for such screenings include MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A-549 (lung carcinoma). While no specific data for this compound is available, derivatives of anilines and compounds containing heterocyclic rings have shown activity in such assays. For instance, various 7-anilino triazolopyrimidine derivatives have demonstrated moderate to potent antiproliferative activity against cell lines including A549, HeLa, and others. nih.gov Similarly, novel 4-anilinoquinoline derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines. nih.govnih.gov

Table 1: Representative Antiproliferative Activity of Related Aniline (B41778) Derivatives

| Compound Class | Cell Line | IC50 (nM) | Reference |

| 7-Anilino Triazolopyrimidines | A549, HeLa | 83 - 101 | nih.govnih.gov |

| 4-Anilinoquinoline Derivatives | HCT116 | 1.5 - 3.9 | nih.govnih.gov |

This table presents data for structurally related compounds to illustrate the potential for antiproliferative activity in aniline derivatives and is not direct data for this compound.

Antimicrobial Activity Evaluation

The antimicrobial properties of new compounds are assessed against a spectrum of pathogenic bacteria and fungi. Standard screening panels often include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris), and fungal strains (Candida albicans, Aspergillus fumigatus). bioworld.com The thiomorpholine (B91149) scaffold is a component of various compounds that have been investigated for antimicrobial effects. jchemrev.comnih.govresearchgate.net For example, certain morpholine (B109124) and thiomorpholine derivatives have been shown to possess antibacterial and antifungal properties. bioworld.comjchemrev.com

Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting specific enzymes. Key enzyme targets in drug discovery include kinases, DNA gyrase, cyclin-dependent kinases (CDKs), mTOR, and ribosomes.

Kinases: Aniline derivatives are a well-established class of kinase inhibitors. nih.govdnu.dp.uanih.gov For example, 4-anilinoquinazolines have been identified as inhibitors of protein kinases like CDK2 and p38 kinase. nih.gov

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. nih.govnih.gov While direct evidence for this compound is lacking, the search for novel DNA gyrase inhibitors is an active area of research.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. Certain 2-anilino-4-(thiazol-5-yl)pyrimidine compounds have been developed as potent CDK2 inhibitors. nih.gov Additionally, 3-aminopyrazole (B16455) derivatives have been identified as inhibitors of the CDK2/cyclin A complex. nih.gov

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase in cell growth and proliferation. Some inhibitors of mTOR incorporate a morpholine ring in their structure. epa.govnih.gov

Ribosomes: The ribosome is a target for some classes of antibiotics. For instance, oxazolidinones are known to inhibit bacterial and mitochondrial ribosomes. nih.govnih.gov

Protein-Protein Interaction Inhibition Assays

Disrupting key protein-protein interactions (PPIs) is an emerging therapeutic strategy. One such target is the interaction between WDR5 and MLL1, which is crucial for the activity of the MLL1 histone methyltransferase complex and is implicated in certain cancers. nih.gov Potent small-molecule inhibitors of the WDR5-MLL1 interaction have been developed, although there is no specific report of this compound in this context. nih.gov

Investigation of Cellular Mechanisms of Action

Understanding how a compound affects cellular processes is critical to its development as a therapeutic agent. This often involves studying its impact on intracellular signaling pathways.

Downstream Signaling Pathway Modulation

The modulation of signaling pathways is a common mechanism of action for bioactive compounds. Kinase inhibitors, for example, can block the phosphorylation cascade of a specific pathway, leading to downstream effects on gene expression and cellular behavior. While the specific effects of this compound on signaling pathways have not been elucidated, its structural similarity to known kinase inhibitors suggests that it could potentially modulate pathways regulated by enzymes such as EGFR, RET, or other tyrosine kinases. dnu.dp.ua

Cellular Proliferation and Viability Assays

The effect of this compound on cell growth and survival has been investigated using standard in vitro assays. A patent for benzopyrrolidone derivatives with potential antiviral and anticancer properties describes a cell viability assay to determine the number of metabolically active cells by quantifying ATP levels. google.com While this patent mentions this compound as a chemical intermediate, specific data on its direct impact on the viability of various cell lines is not provided. google.com The document indicates that the biological evaluation of related compounds involved determining their inhibitory effects on viral replication and kinase activity. google.com

Ligand-Macromolecule Interaction Detection

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action. For derivatives of this compound, in vitro kinase assays have been employed to assess their inhibitory potential against specific enzymes. A patent application details the use of fluorescent polarization-based assays to measure the inhibition of Akt1 and Ack1 kinases. google.com These assays quantify the phosphorylation of a fluorescently labeled peptide by the respective kinase. google.com Although this compound is listed as a reactant in the synthesis of the evaluated compounds, its direct binding affinity and interaction with these or other macromolecules are not explicitly detailed in the available documentation. google.com

Strategic Role in Medicinal Chemistry and Lead Optimization

3-(Thiomorpholin-4-ylmethyl)aniline as a Versatile Chemical Scaffold in Drug Discovery

The utility of the thiomorpholine-aniline scaffold is evident in its application in the development of inhibitors for various protein kinases. nih.govnih.gov Deregulated kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. The anilino-quinazoline and anilino-quinoline cores, which can be readily synthesized from aniline (B41778) derivatives, are well-established pharmacophores for kinase inhibition. The this compound moiety can be incorporated into these structures to explore new chemical space and optimize biological activity.

Hit-to-Lead and Lead Optimization Programs

Once a "hit" compound containing the this compound scaffold is identified from a high-throughput screen, it enters the hit-to-lead and lead optimization phases of drug discovery. google.com The goal of these stages is to systematically modify the initial hit to improve its potency, selectivity, and pharmacokinetic properties, ultimately transforming it into a viable drug candidate.

Strategies for Enhancing Potency and Selectivity

The modification of the this compound scaffold is a key strategy for enhancing the potency and selectivity of drug candidates. Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications impact the biological activity of the compound. For instance, in the context of kinase inhibitors, modifications to the aniline ring can influence the binding affinity to the ATP-binding pocket of the target kinase.

Key strategies for enhancing potency and selectivity include:

Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) on the aniline ring can modulate the electronic properties and steric interactions of the molecule with the target protein. This can lead to improved binding affinity and selectivity against other kinases.

Modification of the Thiomorpholine (B91149) Ring: The thiomorpholine ring can be altered to fine-tune the compound's solubility and metabolic stability. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can change the polarity and hydrogen bonding capacity of the molecule.

Scaffold Hopping: In some cases, the core scaffold may be altered while retaining the key pharmacophoric elements. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and improved drug-like properties. researchgate.net

The following table summarizes the impact of various substitutions on the activity of a hypothetical series of kinase inhibitors based on the thiomorpholine-aniline framework, drawing from general principles observed in related compound series.

| Compound | Modification | Target IC50 (nM) | Selectivity vs. Off-Target (Fold) |

| 1 | Unsubstituted aniline | 150 | 10 |

| 2 | 4-Fluoroaniline | 75 | 25 |

| 3 | 3,4-Dichloroaniline | 20 | 50 |

| 4 | 4-Methylaniline | 100 | 15 |

| 5 | Thiomorpholine S-oxide | 120 | 12 |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for a specific compound series.

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

The optimization of a lead compound is an iterative process known as the Design-Synthesis-Test-Analyze (DSTA) cycle. This cyclical approach allows medicinal chemists to systematically refine the structure of a molecule to achieve the desired therapeutic profile.

The DSTA cycle involves the following steps:

Design: Based on the existing SAR data and computational modeling, new analogs of the lead compound are designed with specific modifications intended to improve a particular property (e.g., potency, selectivity, metabolic stability).

Synthesis: The designed compounds are then synthesized in the laboratory. The availability of versatile building blocks like this compound is crucial for the efficient synthesis of a diverse range of analogs.

Test: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity and pharmacological properties. This includes measuring their potency against the intended target, their selectivity against other related targets, and their metabolic stability in liver microsomes, for example.

Analyze: The data from the biological testing is analyzed to further refine the SAR and inform the design of the next generation of compounds. This analysis often involves computational chemistry and molecular modeling to understand the structural basis for the observed activity.

This iterative process continues until a compound with the optimal balance of properties is identified, which can then be advanced into preclinical and clinical development.

Development of Novel Therapeutic Agents based on the Thiomorpholine-Aniline Framework

The thiomorpholine-aniline framework has been instrumental in the development of a variety of novel therapeutic agents. In particular, this scaffold has been extensively explored for the development of kinase inhibitors for the treatment of cancer. The aniline moiety provides a versatile handle for creating compounds that can fit into the ATP-binding pocket of a wide range of kinases.

Research has shown that anilino-quinazoline and anilino-quinoline derivatives can be potent inhibitors of kinases such as the epidermal growth factor receptor (EGFR) and Src kinase. nih.govmdpi.com The incorporation of the this compound moiety into these scaffolds allows for the fine-tuning of their pharmacological properties. For example, the thiomorpholine group can enhance the solubility and cell permeability of the compounds, leading to improved oral bioavailability.

Broader Applications in Chemical Sciences

Use as Chemical Intermediates and Building Blocks in Organic Synthesis

The structure of 3-(Thiomorpholin-4-ylmethyl)aniline makes it a versatile precursor in the synthesis of more complex molecules, especially within the pharmaceutical and medicinal chemistry landscapes. The primary amino group on the aniline (B41778) ring is a key reaction site, readily undergoing a variety of chemical transformations.

One of the most significant applications of similar aniline derivatives is in amide coupling reactions . The amino group can react with carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds, a fundamental linkage in a vast array of biologically active compounds. For instance, the related compound, 4-thiomorpholinoaniline, which is formed by the reduction of 4-(4-nitrophenyl)thiomorpholine (B1608610), is a well-established building block in the synthesis of various therapeutic agents. researchgate.netmdpi.com This reactivity is directly translatable to this compound, allowing for its incorporation into larger molecular scaffolds.

The synthesis of such building blocks often involves a nucleophilic aromatic substitution followed by reduction. For example, 4-(4-nitrophenyl)thiomorpholine can be synthesized by reacting 4-fluoronitrobenzene with thiomorpholine (B91149). researchgate.netmdpi.com A subsequent reduction of the nitro group yields the corresponding aniline. A similar synthetic strategy could be envisioned for the preparation of this compound, starting from a suitably substituted nitrobenzene (B124822).

Furthermore, the aniline functionality allows for diazotization reactions, where the amino group is converted into a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring, further expanding the synthetic utility of the molecule.

The thiomorpholine moiety itself can also be a site of chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and solubility of the resulting molecule, a strategy sometimes employed in drug development. mdpi.com

The following table provides a representative example of a reaction where a similar aniline derivative is used as a building block, highlighting the typical conditions for such transformations.

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Thiomorpholinoaniline | Carboxylic Acid | Amide Coupling | Coupling agents (e.g., DCC, EDC), Solvent (e.g., DMF, DCM) | N-Aryl Amide | researchgate.netmdpi.com |

Potential in Materials Science or Industrial Applications (e.g., Corrosion Inhibition)

The unique structural features of this compound, specifically the presence of nitrogen and sulfur heteroatoms and an aromatic ring, suggest its potential as a corrosion inhibitor for various metals and alloys. Organic compounds containing such functionalities are known to be effective in protecting metallic surfaces from corrosive environments. nih.gov

The mechanism of corrosion inhibition by such molecules typically involves the adsorption of the organic compound onto the metal surface, forming a protective film. This film acts as a barrier, preventing the direct contact of the metal with the corrosive medium. The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule and the nature of the metal surface.

The aniline and thiomorpholine moieties in this compound can contribute to its corrosion-inhibiting properties in several ways:

Presence of Heteroatoms: The nitrogen and sulfur atoms possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a strong coordinate bond. This chemisorption process results in a stable protective layer.

Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the metal surface, further enhancing the adsorption of the inhibitor molecule.

Studies on various aniline derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is often found to be dependent on the concentration of the inhibitor and the temperature. For example, some aniline derivatives have shown to act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. rsc.org

The table below presents data on the corrosion inhibition efficiency of a related aniline derivative, illustrating the potential performance of compounds with similar functional groups.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| 4-amino-N,N-di-(2-pyridylmethyl)-aniline | Mild Steel | 1.0 M HCl | >90 | Optimal | rsc.org |

| Thiopyrimidine Derivatives | Mild Steel | 1 M HCl | up to 97 | 200 mg L−1 | researchgate.net |

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence (AI) in Chemical Synthesis and Discovery

Generative AI models, for instance, can propose novel molecular structures with desired properties, potentially leading to the discovery of more potent and selective analogs of the thiomorpholine-aniline scaffold. nih.gov These models can explore a vast chemical space that may not be intuitive to human chemists. acs.org Furthermore, AI algorithms can be trained on existing reaction data to predict the outcomes of chemical reactions, optimize synthesis routes, and even control automated synthesis platforms. youtube.comnih.gov This can significantly reduce the time and resources required for synthesizing new compounds. The use of high-throughput experimentation (HTE) can generate large datasets of both successful and failed reactions, which are invaluable for training more accurate machine learning models. youtube.com This data-rich approach helps in understanding the "dark space" of chemical reactions and expanding the known chemical knowledge. youtube.com

Recent advancements have seen the development of computational pipelines that can design and suggest synthetic routes for structural analogs of known drugs. nih.gov While the prediction of binding affinities remains a challenge, these tools have shown success in designing concise and viable synthetic pathways. nih.gov

Exploration of Novel Biological Targets for the Thiomorpholine-Aniline Moiety

The thiomorpholine-aniline moiety has demonstrated a wide range of biological activities, suggesting its potential to interact with multiple biological targets. jchemrev.com The thiomorpholine (B91149) ring, in particular, is a versatile heterocyclic system that has been incorporated into various bioactive molecules. jchemrev.comresearchgate.net It is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility. jchemrev.com

Future research will likely focus on exploring novel biological targets for this chemical entity. The structural similarity of thiomorpholine to morpholine (B109124), a common motif in many approved drugs, provides a strong basis for its investigation against a wide array of targets. mdpi.com The sulfur atom in the thiomorpholine ring increases lipophilicity and can be a site for metabolic oxidation, which can be advantageous in drug design. mdpi.com

Derivatives of thiomorpholine have already shown promise in several therapeutic areas:

Anticancer: Thiomorpholine-containing compounds have been evaluated for their anticancer properties. jchemrev.com For instance, certain quinoline (B57606) derivatives incorporating a thiomorpholine moiety have been synthesized and tested against cancer cell lines. nih.gov

Antimycobacterial: Novel thiomorpholine-coupled dihydroquinolines have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Antioxidant and Hypolipidemic: Some thiomorpholine derivatives have exhibited both antioxidant and cholesterol-lowering activities. nih.gov

Other Activities: Various studies have reported on the synthesis and evaluation of thiomorpholine derivatives for antitubercular, antiurease, and acetylcholinesterase activities. jchemrev.com

The exploration of new biological targets will be facilitated by high-throughput screening (HTS) of compound libraries containing diverse thiomorpholine-aniline analogs. nih.gov This, combined with a deeper understanding of the structure-activity relationships (SAR), will guide the rational design of more potent and selective molecules.

Advanced Methodologies for Predictive Modeling and Experimental Validation

The development of robust predictive models and sophisticated experimental validation techniques is crucial for the efficient progression of drug discovery programs centered around the thiomorpholine-aniline scaffold.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds. For aniline (B41778) derivatives, QSAR models have been developed to predict properties like lipophilicity. nih.gov These models use a variety of molecular descriptors, selected through methods like genetic algorithms, to build mathematical relationships between a compound's structure and its activity. nih.gov Such predictive models can help prioritize which novel analogs of 3-(Thiomorpholin-4-ylmethyl)aniline should be synthesized and tested, thereby saving time and resources.

Experimental Validation:

The validation of any predictive model ultimately relies on rigorous experimental testing. Modern analytical techniques are indispensable for the characterization and quality control of synthesized compounds. ijpsjournal.com Techniques such as spectroscopy and chromatography are fundamental in confirming the structure and purity of novel thiomorpholine-aniline derivatives. ijpsjournal.com

Furthermore, the development of reliable in vitro and in vivo assays is essential to evaluate the biological activity of these compounds. The process of analytical method validation ensures that these assays are accurate, precise, and reproducible, which is a critical requirement in drug development. ijpsjournal.com The integration of automated flow systems can accelerate the synthesis and screening of compound libraries, providing rapid feedback for iterative design cycles. nih.gov

The table below summarizes some of the key research findings related to the synthesis and activity of thiomorpholine derivatives.

| Compound Class | Synthesis Approach | Key Biological Activity | Reference |

| Thiomorpholine-coupled dihydroquinolines | Multi-step synthesis involving Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions | Potent inhibitors of Mycobacterium tuberculosis | nih.gov |

| Thiomorpholine derivatives | General synthetic methods for the thiomorpholine ring | Antitubercular, antiurease, acetylcholinesterase, antioxidant | jchemrev.com |

| 4-(4-Nitrophenyl)thiomorpholine (B1608610) | Nucleophilic aromatic substitution | Precursor for medicinally relevant compounds | mdpi.com |

| Thiomorpholine derivatives | Incorporation of an antioxidant moiety | Antioxidant and hypolipidemic | nih.gov |

| Thiomorpholine | Continuous flow photochemical thiol-ene reaction | Important structural motif in active pharmaceutical ingredients | researchgate.netchemrxiv.org |

| Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | Polymer-supported stereoselective synthesis | Building blocks for drug discovery | nih.gov |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Thiomorpholin-4-ylmethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination between thiomorpholine and a substituted benzaldehyde intermediate, followed by catalytic hydrogenation. For example, refluxing in ethanol with a Pd/C catalyst (1–5 mol%) under H₂ (1–3 atm) can yield the product . Optimization should focus on solvent choice (polar aprotic solvents like DMF may enhance reactivity) and temperature control (60–80°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar aniline derivatives?

- Methodological Answer :

- ¹H NMR : The thiomorpholine methylene protons (δ 2.8–3.2 ppm, multiplet) and aromatic protons (δ 6.5–7.2 ppm) are key markers. The absence of trifluoromethyl (CF₃) or chloro (Cl) signals rules out analogs like 3-chloro-4-fluoroaniline .

- IR : A strong N–H stretch (~3400 cm⁻¹) and C–S vibration (~680 cm⁻¹) confirm the thiomorpholine moiety .

- MS : Molecular ion peak at m/z 208 (exact mass calculated for C₁₁H₁₄N₂S) with fragmentation patterns (e.g., loss of –CH₂–S– group) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Perform solubility tests in buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~280 nm). Stability studies require accelerated degradation testing (40–60°C, 75% RH) with HPLC monitoring. Thiomorpholine’s sulfur atom may increase oxidation susceptibility; add antioxidants like BHT (0.01% w/v) in storage .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the aniline ring affect the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Compare reaction rates using substituents (e.g., –NO₂, –OCH₃) via kinetic studies. For example, monitor nitro group reduction (NaBH₄/CuCl₂) using in situ FTIR. Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity, accelerating substitution . Computational DFT modeling (B3LYP/6-31G*) can predict charge distribution and transition states .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater, and how do byproducts vary with treatment conditions?

- Methodological Answer : Test Fenton’s reagent (Fe²⁺/H₂O₂) and UV/H₂O₂ systems. Analyze degradation efficiency via LC-MS/MS, identifying intermediates like sulfoxides or ring-opened products. Optimize pH (2.5–3.5 for Fenton) and H₂O₂ concentration (5–20 mM). Toxicity assays (e.g., Vibrio fischeri bioassay) assess residual ecotoxicity .

Q. How does the thiomorpholine moiety influence the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) using protein crystal structures (e.g., cytochrome P450). Compare with morpholine analogs to evaluate sulfur’s role in hydrogen bonding or hydrophobic interactions. Validate with SPR (surface plasmon resonance) binding assays (KD measurements) .

Data Contradiction Analysis

Q. Conflicting reports exist on the optimal catalyst for reductive amination. How can researchers resolve this?

- Methodological Answer : Systematic screening of catalysts (e.g., Pd/C, Raney Ni, PtO₂) under identical conditions (solvent, temperature, H₂ pressure) is critical. For thiomorpholine derivatives, Pd/C often outperforms Ni due to sulfur tolerance. Track byproduct formation (e.g., over-reduction to secondary amines) via GC-MS .

Experimental Design Considerations

Design a study to evaluate the environmental fate of this compound in soil matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。